molecular formula C19H23ClN2O4S B13372340 1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine

1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine

Cat. No.: B13372340
M. Wt: 410.9 g/mol
InChI Key: UNCPMZZWTGQDIK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine typically involves the reaction of 4-chlorophenylpiperazine with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler derivative with known psychoactive properties.

    1-(2,5-Dimethoxy-4-methylphenyl)piperazine: Another derivative with potential pharmacological activities.

Uniqueness

1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the 4-chlorophenyl and 2,5-dimethoxy-4-methylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23ClN2O4S/c1-14-12-18(26-3)19(13-17(14)25-2)27(23,24)22-10-8-21(9-11-22)16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

UNCPMZZWTGQDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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